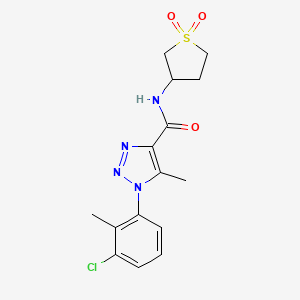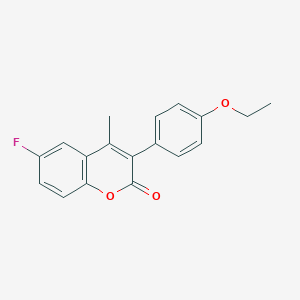
Ethyl 2-sulfobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-sulfobutanoate is a chemical compound with the CAS Number: 1197230-06-0. It has a molecular weight of 214.67 .
Physical And Chemical Properties Analysis
Ethyl 2-sulfobutanoate has a molecular weight of 214.67 . Other physical and chemical properties such as melting point, boiling point, and density are not available from the search results.Aplicaciones Científicas De Investigación
Perfluoroalkyl Acids and Derivatives
Perfluoroalkyl acids like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), which are structurally related to ethyl 2-sulfobutanoate, are utilized in numerous industrial and consumer products due to their unique properties. Although their toxicology has been a subject of past research, recent studies have highlighted the prevalence of PFOS and PFOA in humans, prompting renewed investigation into the potential hazards associated with these compounds. Their developmental toxicity, particularly in rodents, has been a major area of research, suggesting avenues for further understanding the human health risks associated with these chemicals (Lau, Butenhoff, & Rogers, 2004).
Microbial Degradation of Polyfluoroalkyl Chemicals
Research into the environmental biodegradability of polyfluoroalkyl chemicals, which are potential precursors to perfluoroalkyl acids (PFAAs) like PFOA and PFOS, has been extensive. Laboratory studies on important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives have aimed to bridge knowledge gaps. These studies provide insight into quantitative and qualitative relationships between precursors and PFAAs, microbial degradation pathways, and the potential for novel degradation intermediates and products (Liu & Avendaño, 2013).
Antioxidant Capacity Reaction Pathways
Antioxidant capacity assays, including those involving 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+), a compound related to ethyl 2-sulfobutanoate, have been a focus of research due to their prevalence and significance. These studies have aimed to elucidate the reaction pathways underlying the ABTS decolorization assay, revealing that some antioxidants can form coupling adducts with ABTS•+, while others undergo oxidation without coupling. Understanding the contribution of these reactions to the total antioxidant capacity and the relevance of oxidation products is crucial for the application and interpretation of ABTS-based assays (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Technological Prospection of Ethyl Ferulate
Although not ethyl 2-sulfobutanoate, research into ethyl ferulate, a phenylpropanoid, sheds light on the potential applications of similar compounds. Ethyl ferulate exhibits anti-inflammatory, antioxidant, and neuroprotective activities, making it of interest for the nutraceutical and pharmaceutical industries. Systematic reviews and technological prospection have provided an overview of the current scenario regarding patents and scientific articles involving ethyl ferulate, highlighting its pharmacological activities and its underutilization in relevant industries (Cunha et al., 2019).
Propiedades
IUPAC Name |
ethyl 2-chlorosulfonylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4S/c1-3-5(12(7,9)10)6(8)11-4-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMTYCQEJFNIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-sulfobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2463333.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2463334.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2463335.png)
![4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2463336.png)


![N-(sec-butyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2463342.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2463346.png)


![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2463349.png)
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2463350.png)
